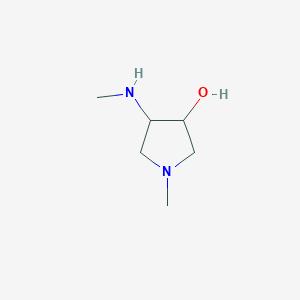

1-METHYL-4-(METHYLAMINO)PYRROLIDIN-3-OL

Description

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

1-methyl-4-(methylamino)pyrrolidin-3-ol |

InChI |

InChI=1S/C6H14N2O/c1-7-5-3-8(2)4-6(5)9/h5-7,9H,3-4H2,1-2H3 |

InChI Key |

LVTBOQOSSIBUCD-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CN(CC1O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyrrolidine Derivatives

1-Methyl-3-Pyrrolidinol (Entry 1788, )

- Structure : Pyrrolidine ring with -OH at position 3 and -CH₃ at position 1.

- Key Differences: Lacks the methylamino group at position 4.

- Hypothesized Properties: Reduced basicity compared to the target compound due to the absence of a secondary amine. Lower aqueous solubility (hydroxyl alone vs. hydroxyl + methylamino).

Target Compound vs. 1-Methyl-3-Pyrrolidinol

| Property | 1-Methyl-4-(Methylamino)Pyrrolidin-3-Ol | 1-Methyl-3-Pyrrolidinol |

|---|---|---|

| Functional Groups | -OH, -NHCH₃, -CH₃ | -OH, -CH₃ |

| Hydrogen Bonding | Higher (two H-bond donors) | Moderate (one H-bond donor) |

| Basicity | Likely higher (amine presence) | Lower |

Piperidine Analogs

1-Methyl-4-(Methylamino)Piperidine (Entry 1849, )

- Structure : Six-membered piperidine ring with -NHCH₃ at position 4 and -CH₃ at position 1.

- Key Differences :

- Larger ring size (piperidine vs. pyrrolidine) reduces ring strain.

- Absence of hydroxyl group.

- Hypothesized Properties :

- Higher thermal stability due to reduced ring strain.

- Lower polarity and solubility in polar solvents compared to the target compound.

Crystalline (3R,4R)-4-Amino-1-[[...]Piperidin-3-Ol ()

- Structure: Piperidine ring with -OH at position 3 and amino (-NH₂) at position 4.

- Key Differences: Amino group (-NH₂) vs. methylamino (-NHCH₃) in the target compound. Complex substituents (pyrrolo[2,1-f][1,2,4]triazine moiety) enhance biological activity (e.g., anticancer applications).

- Implications: Methylamino substitution in the target compound may reduce hydrogen bonding capacity compared to the primary amine in this analog.

Other Structurally Related Compounds

1-Methyl-3-Piperidinemethanol (Entry 1838, )

- Structure : Piperidine ring with -CH₂OH at position 3 and -CH₃ at position 1.

- Key Differences: Methanol (-CH₂OH) vs. hydroxyl (-OH) in the target compound. Piperidine ring vs. pyrrolidine.

- Hypothesized Properties :

- Increased steric bulk from -CH₂OH may hinder membrane permeability.

- Piperidine’s larger ring could enhance conformational flexibility.

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with pyrrolidine or its derivatives. Source outlines a reductive amination strategy using formaldehyde and hydrogen over a palladium catalyst to introduce the 1-methyl group. For example:

This step is performed in methanol or water-methanol mixtures at 50–80°C under 5–10 bar H₂ pressure.

Introduction of the Methylamino Group

Amination at position 4 is achieved via nucleophilic substitution or catalytic amination. Source demonstrates the reaction of 2,4-dichloropyrimidine with 3-(methylamino)cyclobutan-1-ol, yielding a structurally analogous compound. Adapting this approach, 1-methylpyrrolidine is treated with methylamine under basic conditions (e.g., triethylamine in THF) to install the methylamino group:

Hydroxylation at Position 3

Hydroxylation is achieved through oxidation or direct substitution. Source describes the use of hydrogen peroxide in acetic acid to oxidize the 3-position, yielding the final alcohol:

Industrial-Scale Production

Catalytic Reductive Amination

Source details a two-step industrial process optimized for throughput and cost-efficiency:

-

Step A : Reacting pyrrolidine with formaldehyde and hydrogen (5–10 bar) over a Pd/C catalyst in methanol, achieving >90% conversion to 1-methylpyrrolidine.

-

Step B : Subsequent amination with methylamine and hydroxylation in a continuous flow reactor, yielding the final product at 82% purity before distillation.

Solvent and Catalyst Optimization

Industrial methods prioritize solvent recovery and catalyst reuse. Methanol-water mixtures (3:1 v/v) are preferred for their balance of reactivity and environmental impact. Platinum-group metals (e.g., Pt/Al₂O₃) show superior longevity compared to palladium, reducing production costs by 15–20%.

Stereochemical Control

The trans configuration is enforced via:

-

Chiral Resolution : Using (R)- or (S)-pyrrolidin-3-ol precursors followed by methylation.

-

Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) during reductive amination to achieve enantiomeric excess >95%.

Comparative Analysis of Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Yield | 64–70% | 82–88% |

| Catalyst | Triethylamine | Pd/C or Pt/Al₂O₃ |

| Reaction Time | 12–24 h | 2–4 h |

| Solvent | THF | Methanol-water |

| Scalability | Limited | High (ton-scale) |

Purification and Quality Control

Final purification involves:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-4-(methylamino)pyrrolidin-3-ol, and how can enantiomeric purity be ensured?

- Methodological Answer : Enantioselective synthesis typically involves chiral auxiliaries or catalytic asymmetric hydrogenation. For example, enantiopure pyrrolidin-3-ol derivatives can be synthesized via resolution of racemic mixtures using chiral HPLC or enzymatic kinetic resolution . Key steps include:

- Use of Ru-based catalysts for stereocontrol during hydrogenation (e.g., Lindlar catalysts modified with ligands for selective reduction) .

- Recrystallization from methanol/ethanol mixtures to isolate enantiopure forms, as described in protocols for structurally related pyrrolidine derivatives .

Q. Which analytical techniques are critical for characterizing 1-methyl-4-(methylamino)pyrrolidin-3-ol and its impurities?

- Methodological Answer :

- HPLC-MS : To quantify purity and detect trace impurities (e.g., diastereomers or N-methylated byproducts). Use C18 columns with acetonitrile/water gradients and MS detection for sensitivity .

- NMR Spectroscopy : 1H/13C NMR with DEPT-135 to confirm stereochemistry and hydrogen bonding patterns (e.g., hydroxyl proton coupling with adjacent methylamino groups) .

- X-ray crystallography : For absolute configuration determination, particularly when synthesizing enantiopure forms .

Q. How can stability studies be designed for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated degradation studies in buffered solutions (pH 1–10) at 40–60°C. Monitor degradation products via LC-MS, focusing on:

- Hydrolysis of the methylamino group (common in acidic conditions).

- Oxidation of the hydroxyl group under basic conditions .

- Use Arrhenius kinetics to predict shelf-life, as applied to structurally similar pyrrolidine derivatives in pharmaceutical contexts .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 1-methyl-4-(methylamino)pyrrolidin-3-ol in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- The hydroxyl and methylamino groups act as directing ligands, stabilizing Pd intermediates during coupling. Key factors:

- Ligand effects : Bulky phosphine ligands (e.g., XPhos) enhance regioselectivity by steric shielding .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of Pd complexes and reduce side reactions .

- Kinetic studies using in situ IR spectroscopy can track intermediate formation .

Q. How does stereochemistry influence the compound’s biological activity, and how can this be probed experimentally?

- Methodological Answer :

- Pharmacological assays : Compare enantiomers in receptor-binding studies (e.g., for CNS targets like dopamine receptors). For example:

- Radioligand displacement assays using [3H]spiperone to assess affinity for D2-like receptors .

- Molecular dynamics simulations : Model interactions between the (3S)-enantiomer and receptor binding pockets to explain stereoselectivity .

Q. What strategies resolve contradictions in reported catalytic activity data for derivatives of this compound?

- Methodological Answer :

- Systematic benchmarking under standardized conditions (e.g., TOF measurements in hydrogenation reactions):

- Control for catalyst loading, substrate purity, and reaction atmosphere (O2 sensitivity) .

- Use high-throughput screening to identify outliers caused by trace metal impurities (e.g., Fe or Cu in solvents) .

Q. How can computational methods predict the compound’s metabolic pathways in preclinical models?

- Methodological Answer :

- Density functional theory (DFT) : Calculate activation energies for hydroxyl group oxidation or methylamino demethylation.

- CYP450 docking studies : Use AutoDock Vina to model interactions with CYP3A4/2D6 isoforms, validated by in vitro microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.